



Application Note: Live-Cell Imaging of Muscle Fibers Treated with (R)-MPH-220

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Compound of Interest		
Compound Name:	(R)-MPH-220	
Cat. No.:	B12402027	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

MPH-220 is a novel small-molecule inhibitor designed to selectively target fast skeletal muscle myosin-2, the motor protein responsible for muscle contraction.[1][2] Unlike many existing muscle relaxants that act on the central nervous system, MPH-220 directly inhibits the actomyosin cycle, offering a more targeted therapeutic approach with potentially fewer neurological and cardiovascular side effects.[2][3][4] It achieves its selectivity by binding to a specific pocket in the myosin head, stabilizing it in an actin-detached, pre-powerstroke state.[1][3]

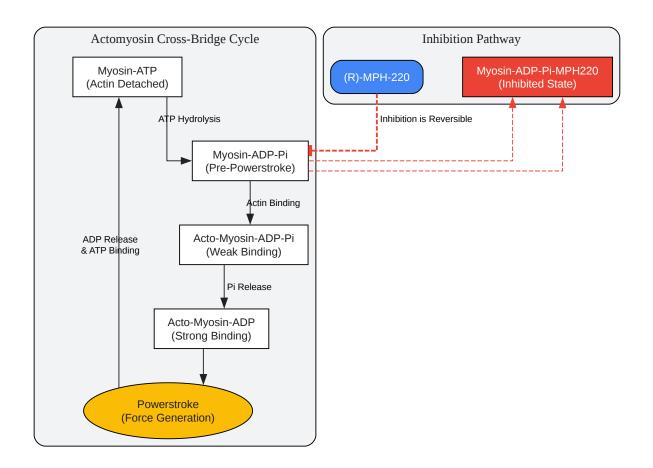
An important characteristic of MPH-220 is the differential activity between its stereoisomers. The S(-) enantiomer is a potent inhibitor of fast skeletal myosin and muscle force, while the R(+) enantiomer is significantly less effective.[3][5] This application note provides protocols for the live-cell imaging of isolated muscle fibers treated with the **(R)-MPH-220** enantiomer, outlines its expected effects, and presents quantitative data in the context of its more active counterpart.

Mechanism of Action of MPH-220

MPH-220 selectively inhibits fast skeletal muscle myosin II isoforms. It binds to the myosin motor domain in a pocket near the actin-binding site, a cavity also occupied by the inhibitor blebbistatin.[3] This binding event traps the myosin in a pre-powerstroke state with a low affinity



for actin, thus uncoupling the ATP hydrolysis cycle from force generation and leading to muscle relaxation.[1] Due to a single amino acid difference (Leucine in fast skeletal vs. Phenylalanine in other myosins), MPH-220 shows remarkable specificity, with no significant inhibition of slow skeletal, cardiac, or non-muscle myosin isoforms.[1][3]



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Caption: Mechanism of MPH-220 inhibition of the actomyosin cross-bridge cycle.

Quantitative Data



The following tables summarize the inhibitory effects of the (R) and (S) enantiomers of MPH-220 on myosin ATPase activity and in vivo muscle force. The data clearly demonstrate the significantly lower potency of the **(R)-MPH-220** isomer.

Table 1: Inhibition of Myosin ATPase Activity

Myosin Isoform	Inhibitor	IC50 (μM)	Max Inhibition
Fast Skeletal (Rabbit)	(S)-MPH-220	0.3	>95%
Fast Skeletal (Rabbit)	(R)-MPH-220	~10	>95%
Slow Skeletal / β- Cardiac	(S)-MPH-220	>100	No Inhibition
Non-Muscle Myosin-2 (NM2)	(S)-MPH-220	>100	No Inhibition
Smooth Muscle Myosin	(S)-MPH-220	>100	No Inhibition

Data derived from studies on various myosin isoforms, highlighting the selectivity and differential potency of MPH-220 enantiomers.[1][3]

Table 2: In Vivo Muscle Force Reduction in Rats

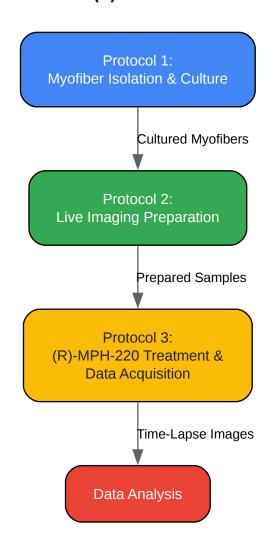
Treatment	Max Force Reduction	Notes
(S)-MPH-220	~70%	Highly effective in a dosedependent manner.[3][5]
(R)-MPH-220	~15-20%	Four-fold weaker force relaxation compared to the (S) enantiomer.[3][5]
Racemic MPH-220	~40%	Effect is intermediate, reflecting the mixture of enantiomers.[3][5]



In vivo data from isometric force measurements of rat hindlegs after oral administration.[3]

Experimental Protocols

This section provides detailed protocols for isolating and culturing primary myofibers, followed by live-cell imaging during treatment with **(R)-MPH-220**.



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Caption: Overall experimental workflow for live-cell imaging of myofibers.

Protocol 1: Isolation and Culture of Primary Myofibers

This protocol is adapted for isolating single myofibers from the Extensor Digitorum Longus (EDL) muscle of mice, which can then be cultured for live imaging studies.[6]

Materials:



- Dissection tools (sterilized)
- DMEM (high glucose, with L-glutamine)
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- Penicillin-Streptomycin (Pen-Strep)
- Collagenase Type I (0.2%)
- · Glass-bottom imaging dishes
- Matrigel or similar basement membrane matrix

Procedure:

- Prepare Media:
 - Plating Medium: DMEM, 10% HS, 0.5% Pen-Strep.
 - Digestion Medium: DMEM, 0.2% Collagenase Type I.
- Dissection:
 - Euthanize a neonatal mouse according to approved institutional guidelines.
 - Dissect the EDL muscles from the hindlimbs and place them immediately into ice-cold DMEM.
- Enzymatic Digestion:
 - Transfer the EDL muscles to a vial containing 2 mL of pre-warmed (37°C) Digestion Medium.
 - Incubate at 37°C for 60-90 minutes in a water bath, gently shaking every 15 minutes. The muscle should become translucent and lose its integrity.



Fiber Liberation:

- Using a wide-bore pipette, gently transfer the digested muscle to a dish containing warm
 Plating Medium.
- Gently triturate the muscle by pipetting up and down to release single myofibers. Avoid creating air bubbles.

Plating:

- Coat glass-bottom dishes with a thin layer of Matrigel and incubate for 30 minutes at 37°C.
- Carefully transfer individual or small groups of myofibers to the coated dishes.
- Add 2 mL of Plating Medium and culture at 37°C, 5% CO2. Allow fibers to attach and stabilize for at least 24 hours before imaging.

Protocol 2: Live-Cell Imaging Preparation

This protocol details the steps to prepare the cultured myofibers for live imaging of contraction and intracellular dynamics.

Materials:

- Live-cell imaging microscope with environmental control (37°C, 5% CO2).
- Fluorescent dyes (e.g., Fluo-4 AM for calcium, TMRM for mitochondria).
- Imaging medium (e.g., FluoroBrite DMEM).
- (R)-MPH-220 stock solution (in DMSO).

Procedure:

- Fluorescent Labeling (Optional):
 - \circ To visualize calcium transients, incubate fibers with 2-5 μ M Fluo-4 AM in imaging medium for 30 minutes at 37°C.



- Wash the fibers twice with fresh imaging medium to remove excess dye.
- Microscope Setup:
 - Mount the dish onto the microscope stage within the environmental chamber.
 - Allow the sample to equilibrate for at least 15 minutes.
- Baseline Imaging:
 - Identify healthy, spontaneously contracting myofibers. Healthy fibers should appear elongated with clear striations.[7]
 - Acquire baseline images and time-lapse videos before adding the compound. Capture data for several contraction-relaxation cycles to establish a baseline frequency and amplitude.

Protocol 3: (R)-MPH-220 Treatment and Data Acquisition

Procedure:

- Compound Preparation:
 - Prepare a working solution of (R)-MPH-220 in the imaging medium. The final
 concentration should be chosen based on the desired experimental endpoint (e.g., starting
 with a high concentration like 20-50 μM, given its lower potency). Ensure the final DMSO
 concentration is below 0.1%.
- Treatment:
 - Carefully remove half of the medium from the dish and replace it with an equal volume of the (R)-MPH-220 working solution to reach the desired final concentration.
- Post-Treatment Imaging:
 - Immediately begin time-lapse imaging to capture the acute effects of the compound on muscle fiber contraction.



- Record videos at multiple time points (e.g., 5, 15, 30, and 60 minutes post-treatment) to assess the onset and duration of the effect.
- Use appropriate channels for brightfield (to observe morphology and contraction) and fluorescence (if dyes were used).

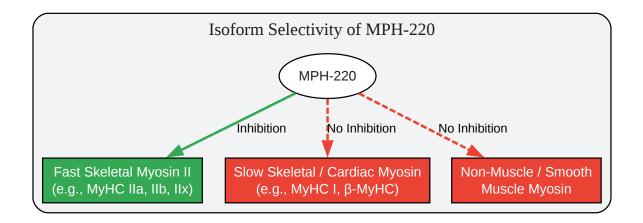
Data Analysis and Expected Results

Analysis:

- Contraction Frequency: Count the number of contractions per minute before and after treatment.
- Contraction Amplitude: Measure the degree of cell shortening during contraction. This can be
 quantified using image analysis software to track the displacement of defined points on the
 myofiber.
- Sarcomere Length: If imaging resolution allows, measure the change in sarcomere length during contraction and relaxation using techniques like Second Harmonic Generation (SHG) microscopy or high-resolution brightfield.[8][9]
- Calcium Transients: If using a calcium indicator, quantify the amplitude and frequency of fluorescence intensity changes, which correspond to intracellular calcium release.

Expected Results with **(R)-MPH-220**: Given its significantly lower potency, **(R)-MPH-220** is expected to have a minimal effect on myofiber contraction at concentrations where (S)-MPH-220 shows strong inhibition. Researchers should expect to see only a slight reduction in contraction frequency or amplitude, or no effect at all, unless very high concentrations are used.[3][5] This makes it an excellent negative control to demonstrate the stereospecificity of the more active (S) enantiomer.





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Caption: Logical diagram illustrating the target selectivity of MPH-220.

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